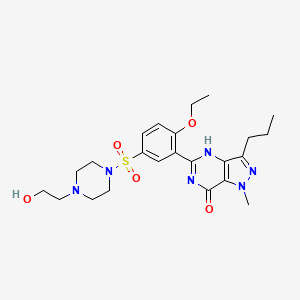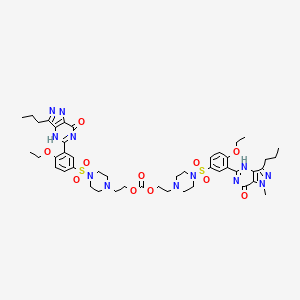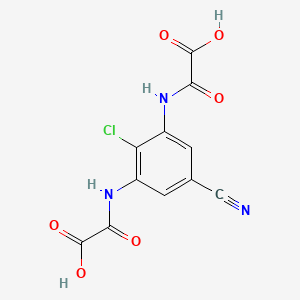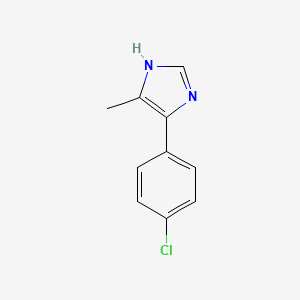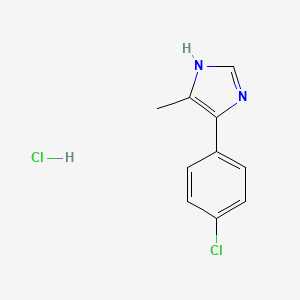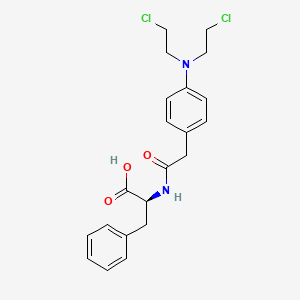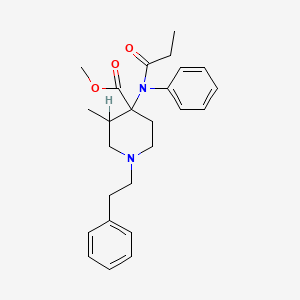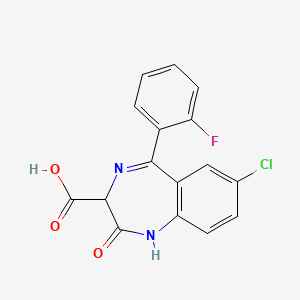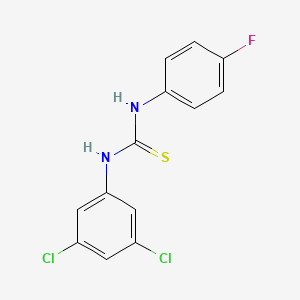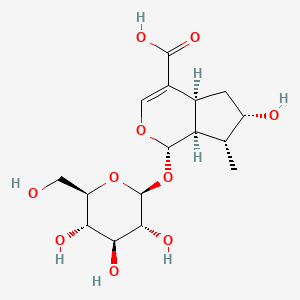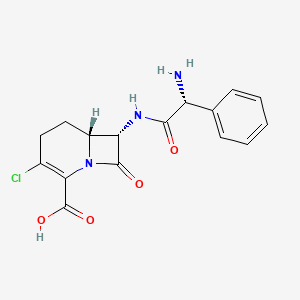
Loracarbef
Vue d'ensemble
Description
Lorabid, connu chimiquement sous le nom de loracarbef, est un antibiotique bêta-lactame synthétique appartenant à la classe des carbacephems. Il est structurellement similaire aux antibiotiques céphalosporines, mais diffère par le cycle dihydrothiazine où un groupe méthylène remplace un atome de soufre. Cette modification améliore sa stabilité et son efficacité. Lorabid est principalement utilisé pour traiter les infections bactériennes, notamment celles des voies respiratoires, de la peau et des voies urinaires .
Applications De Recherche Scientifique
Lorabid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their reactivity.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Applied in clinical studies to treat various bacterial infections and understand its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control
Mécanisme D'action
Target of Action
Loracarbef primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
As a synthetic beta-lactam antibiotic of the carbacephem class , this compound operates by inhibiting PBPs . This inhibition interferes with the formation and remodeling of the bacterial cell wall structure . The disruption of cell wall synthesis leads to bacterial cell death, thereby combating the infection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the cross-linkage of the peptidoglycan polymer, a key component of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria.
Pharmacokinetics
This compound exhibits linear pharmacokinetics over the recommended dosage range of 200 to 400 mg, with no accumulation of the drug noted when it is given twice daily . After a single oral dose of 400 mg, a mean maximum drug concentration (Cmax) of 17.8 mg/L is achieved in the plasma at 1.2 h (mean Tmax). The mean plasma elimination half-life (T½) is 1.3h .
Result of Action
The result of this compound’s action is the effective treatment of a variety of bacterial infections. It has a broad spectrum of activity against both gram-negative and gram-positive bacteria . It is used to treat upper respiratory tract bacterial infections, chronic bronchitis, pneumonia, sinusitis, pharyngitis and tonsillitis, skin abscesses, urinary tract infections, and pyelonephritis caused by various bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of this compound . Furthermore, the presence of food can affect the rate of absorption of this compound, with peak plasma concentrations being 50% to 60% of those achieved when the drug is administered to fasting subjects .
Analyse Biochimique
Biochemical Properties
Loracarbef, like all beta-lactams and cephalosporins, inhibits penicillin-binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer . This binding leads to interference with the formation and remodeling of the cell wall structure . This compound has a spectrum of activity similar to that of the second-generation cephalosporins .
Cellular Effects
This compound is used to treat a large number of bacterial infections caused by gram-negative and gram-positive bacteria, including upper respiratory tract bacterial infections, chronic bronchitis, pneumonia, sinusitis, pharyntitis and tonsillitis, skin abscesses, urinary tract infections, and pyelonephritis caused by E. coli, S. pyogenes, S. aureus, S. saprophyticus, S. pneumoniae, H. influenzae, and M. catarrhalis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of penicillin-binding proteins, which are enzymes that create the cross-linkage of the peptidoglycan polymer . This binding leads to interference with the formation and remodeling of the cell wall structure .
Temporal Effects in Laboratory Settings
This compound was found to be much more stable in solution than cefaclor . For example, in pH 7.4 phosphate buffer, this compound was unexpectedly found to be 130–150 times more stable than cefaclor and 10–12 times more stable than cephalexin, depending on the phosphate concentration .
Subcellular Localization
As a beta-lactam antibiotic, it is expected to interact with penicillin-binding proteins located in the bacterial cell wall .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du loracarbef implique plusieurs étapes clés :
Formation du cycle bêta-lactame : Elle est obtenue par une réaction de cyclisation impliquant un précurseur approprié.
Réactions de Substitution : Introduction des groupes amino et phénylacétamido à des positions spécifiques sur le cycle bêta-lactame.
Chloration : Addition d'un atome de chlore à la structure pour améliorer ses propriétés antibactériennes.
Méthodes de Production Industrielle : La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté optimale. Le processus comprend :
Réactions par lots : Réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du pH.
Purification : Elle implique la cristallisation et la filtration pour obtenir le composé pur.
Contrôle de la qualité : Elle garantit que le produit final répond aux normes pharmaceutiques
Types de Réactions :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe phénylacétamido.
Réduction : Le composé peut être réduit dans des conditions spécifiques, ce qui affecte son activité antibactérienne.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau de l'atome de chlore, conduisant à différents dérivés.
Réactifs et Conditions Communs :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : incluant le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : tels que les halogènes ou les nucléophiles dans des conditions contrôlées.
Principaux Produits :
Dérivés oxydés : Ils peuvent avoir des propriétés antibactériennes modifiées.
Formes réduites : Elles peuvent être moins actives ou inactives.
Composés substitués : Ces dérivés peuvent être explorés pour une activité accrue ou modifiée
4. Applications de la Recherche Scientifique
Lorabid a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les antibiotiques bêta-lactames et leur réactivité.
Biologie : Étudié pour ses effets sur les parois cellulaires bactériennes et les mécanismes de résistance.
Médecine : Appliqué dans des études cliniques pour traiter diverses infections bactériennes et comprendre sa pharmacocinétique et sa pharmacodynamique.
Industrie : Utilisé dans le développement de nouveaux antibiotiques et comme étalon de référence dans le contrôle de la qualité
5. Mécanisme d'Action
Lorabid exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Il se lie aux protéines de liaison à la pénicilline, empêchant la réticulation des chaînes de peptidoglycanes, qui sont essentielles à l'intégrité de la paroi cellulaire. Cela conduit à la lyse cellulaire et à la mort des bactéries. Les cibles moléculaires incluent diverses enzymes impliquées dans la synthèse de la paroi cellulaire, et les voies affectées sont cruciales pour la survie bactérienne .
Comparaison Avec Des Composés Similaires
Lorabid est souvent comparé à d'autres antibiotiques bêta-lactames :
Céfaclor : Structure similaire mais moins stable que le loracarbef.
Céphalexine : Une autre céphalosporine avec un spectre d'activité différent.
Céfuroxime : Une céphalosporine de deuxième génération avec une activité plus large.
Unicité :
Stabilité : Lorabid est plus stable en solution par rapport à la céfaclor.
Spectre d'activité : Il possède un spectre similaire à celui des céphalosporines de deuxième génération, mais avec une stabilité et une efficacité améliorées
Composés Similaires :
- Céfaclor
- Céphalexine
- Céfuroxime
- Céfprozil
- Céfdinir
Les caractéristiques structurelles et la stabilité uniques de Lorabid en font un antibiotique précieux en milieu clinique et en recherche.
Propriétés
IUPAC Name |
(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHQRWPEGVNBT-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023223 | |
| Record name | Loracarbef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Loracarbef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.25e-01 g/L | |
| Record name | Loracarbef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Loracarbef is an oral, synthetic beta-lactam antibiotic of the carbacephem class. Chemically, carbacephems differ from cephalosporin-class antibiotics in the dihydrothiazine ring where a methylene group has been substituted for a sulfur atom. Loracarbef has a spectrum of activity similar to that of the second generation cephalosporins. It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group. This change gives greater chemical stability in solution and allows storage at room temperature. Loracarbef, like all b-lactams and cephalosporins, inhibits penicillin binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer. This binding leads to interference with the formation and remodeling of the cell wall structure. | |
| Record name | Loracarbef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
76470-66-1 | |
| Record name | Loracarbef | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76470-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loracarbef [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loracarbef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loracarbef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORACARBEF ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72I5ZT78Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Loracarbef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



